Product packaging for 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol(Cat. No.:CAS No. 130703-28-5)

4-Ethenyl-4,8-dimethylnonane-1,2,8-triol

Cat. No.: B142205
CAS No.: 130703-28-5
M. Wt: 230.34 g/mol
InChI Key: XVLSCNBCEDRLQV-DGCLKSJQSA-N
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Description

Nomenclature and Structural Representation of 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures that a compound's name corresponds to a unique and unambiguous chemical structure. wikipedia.org The name this compound is a descriptive label that conveys the precise arrangement of its constituent atoms and functional groups.

A breakdown of the IUPAC name reveals the following structural components:

ComponentDescription
nonane (B91170) The parent hydrocarbon chain consists of nine carbon atoms.
-1,2,8-triol Three hydroxyl (-OH) groups are attached to the first, second, and eighth carbon atoms of the nonane chain.
4,8-dimethyl Two methyl (-CH₃) groups are attached to the fourth and eighth carbon atoms of the nonane chain.
4-Ethenyl An ethenyl (-CH=CH₂) group, also known as a vinyl group, is attached to the fourth carbon atom of the nonane chain.

The IUPAC nomenclature for a complex molecule like this compound is established through a systematic set of rules:

Identification of the Principal Functional Group: The hydroxyl groups (-OH) are the principal functional groups, leading to the "-ol" suffix. The presence of three such groups results in the "-triol" suffix. wikipedia.org

Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional groups is identified. In this case, it is a nine-carbon chain, hence the root name "nonane".

Numbering the Parent Chain: The chain is numbered to assign the lowest possible locants (positions) to the principal functional groups. For this compound, numbering from one end gives the hydroxyl groups positions 1, 2, and 8.

Identification and Naming of Substituents: All other groups attached to the parent chain are considered substituents. These include the methyl (-CH₃) and ethenyl (-CH=CH₂) groups. libretexts.org

Assigning Locants to Substituents: The positions of the substituents are indicated by the number of the carbon atom to which they are attached. Here, the ethenyl group is at position 4, and the methyl groups are at positions 4 and 8.

Alphabetical Ordering of Substituents: The substituents are listed in alphabetical order (ethenyl, methyl) in the final name. Prefixes like "di-" are not considered for alphabetization. siyavula.com

This systematic approach ensures that the name "this compound" corresponds to a single, well-defined molecular structure.

The structure of this compound contains multiple stereocenters, which are carbon atoms bonded to four different groups. The presence of these chiral centers gives rise to stereoisomerism, where different isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

The chiral centers in this compound are located at the following positions:

Carbon 1 (C1): Bonded to a hydroxyl group, a hydrogen atom, the rest of the carbon chain, and another part of the chain.

Carbon 2 (C2): Bonded to a hydroxyl group, a hydrogen atom, and two different carbon-containing groups.

Carbon 4 (C4): Bonded to an ethenyl group, a methyl group, and two different segments of the main carbon chain.

Carbon 8 (C8): Bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the rest of the carbon chain.

With four stereocenters, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of stereocenters. In this case, there are 2⁴ = 16 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other).

The specific stereochemistry at each chiral center would be designated using the Cahn-Ingold-Prelog (R/S) system, which requires a detailed analysis of the priority of the groups attached to each stereocenter.

StereocenterLocationNumber of Possible Configurations
C1Carbon 12 (R or S)
C2Carbon 22 (R or S)
C4Carbon 42 (R or S)
C8Carbon 82 (R or S)
Total 16 possible stereoisomers

Contextualization within Aliphatic Polyol and Ethenyl Compound Research

This compound belongs to the class of aliphatic polyols, which are organic compounds containing multiple hydroxyl groups attached to a non-aromatic carbon framework. gantrade.com Aliphatic polyols are significant in various areas of chemical research and industry, serving as building blocks for polymers such as polyesters and polyurethanes. gantrade.comebrary.net The presence of multiple hydroxyl groups allows for the formation of extensive hydrogen bonding, which influences their physical properties like boiling point and solubility.

The incorporation of an ethenyl (vinyl) group introduces a site of unsaturation into the molecule. Ethenyl compounds are notable for their ability to undergo addition reactions, particularly polymerization. This dual functionality of hydroxyl groups and an ethenyl group in a single molecule makes this compound a potentially versatile monomer for the synthesis of functional polymers.

Significance and Research Gaps Pertaining to this compound

The potential significance of this compound lies in its hybrid structure. The triol functionality suggests its use as a cross-linking agent in polymer synthesis, potentially imparting hydrophilicity and reactive sites for further modification. The ethenyl group provides a handle for polymerization via free-radical or other addition mechanisms, or for post-polymerization modification.

Despite its interesting structure, there is a notable lack of specific research dedicated to this compound in the current scientific literature. This indicates significant research gaps that could be addressed in future studies:

Synthesis: There are no established synthetic routes specifically for this compound. Research is needed to develop efficient and stereoselective methods for its preparation.

Characterization: Detailed spectroscopic and physical characterization of the compound and its various stereoisomers is required to understand its properties.

Reactivity: The reactivity of the hydroxyl and ethenyl groups in this specific molecular framework has not been explored. Studies on its participation in esterification, etherification, and polymerization reactions would be valuable.

Potential Applications: While its structure suggests potential uses in polymer chemistry and material science, no specific applications have been investigated or reported.

The exploration of these research gaps would contribute to a deeper understanding of this complex molecule and could unveil novel applications in various fields of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O3 B142205 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol CAS No. 130703-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130703-28-5

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

4-ethenyl-4,8-dimethylnonane-1,2,8-triol

InChI

InChI=1S/C13H26O3/c1-5-13(4,9-11(15)10-14)8-6-7-12(2,3)16/h5,11,14-16H,1,6-10H2,2-4H3

InChI Key

XVLSCNBCEDRLQV-DGCLKSJQSA-N

SMILES

CC(C)(CCCC(C)(CC(CO)O)C=C)O

Isomeric SMILES

C[C@@](CCCC(C)(C)O)(C[C@H](CO)O)C=C

Canonical SMILES

CC(C)(CCCC(C)(CC(CO)O)C=C)O

Synonyms

(2R,4R)-4,8-DIMETHYL-4-VINYL-NONANE-1,2,8-TRIOL

Origin of Product

United States

Synthetic Methodologies for 4 Ethenyl 4,8 Dimethylnonane 1,2,8 Triol

Strategic Approaches to Total Synthesis of 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol

The total synthesis of a complex target molecule begins with a logical deconstruction to identify key fragments and corresponding synthetic operations. ias.ac.in This process, known as retrosynthetic analysis, allows for the identification of multiple potential synthetic routes. wikipedia.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is transformed into simpler precursor structures. wikipedia.org For the this compound scaffold, the analysis can begin by disconnecting the molecule at strategic points that correspond to reliable chemical reactions.

A primary disconnection can be made at the C5-C6 bond, breaking the nonane (B91170) backbone into two more manageable fragments. This disconnection suggests a coupling reaction, such as an organometallic addition or a cross-coupling reaction, to form the key C-C bond in the forward synthesis.

Further deconstruction of the fragments involves functional group interconversions (FGI). The 1,2,8-triol functionality can be traced back to precursor carbonyl groups and alkenes. For instance, the 1,2-diol can be retrosynthetically derived from an alkene via dihydroxylation or from an α-hydroxy ketone. The tertiary alcohol at C8 can be disconnected to a ketone precursor and an organometallic reagent, such as a methyl Grignard reagent. The quaternary center at C4 presents a significant challenge and can be envisioned as being formed through the conjugate addition of a vinyl organometallic species or through an asymmetric alkylation.

This process is repeated until simple, commercially available starting materials are reached. youtube.com The power of this analysis lies in its ability to reveal various synthetic pathways, which can then be compared for efficiency and stereoselectivity. wikipedia.org

Building the carbon framework and installing the hydroxyl groups are pivotal steps in the synthesis. Multi-step alkylation provides a classic and effective method for constructing the branched carbon skeleton, while various hydroxylation techniques can be employed to introduce the triol moiety.

Alkylation Strategies: Sequential alkylation of carbonyl compounds is a common approach. For instance, a suitable ester or ketone can be deprotonated to form an enolate, which then acts as a nucleophile to attack an alkyl halide. To construct the 4,8-dimethylnonane backbone, a series of controlled alkylation steps could be employed. The formation of the quaternary center at C4 could be achieved by the alkylation of an enolate that already bears a substituent at the α-position. nih.gov

Hydroxylation Methods: The synthesis of polyols often involves a two-step process of epoxidation followed by hydroxylation (ring-opening) of vegetable oils or other unsaturated precursors. researchgate.netatlantis-press.com A similar strategy can be applied here. An alkene precursor can be epoxidized, and the subsequent acid- or base-catalyzed ring-opening with water or other nucleophiles yields a diol. atlantis-press.com For the 1,2-diol moiety, the asymmetric dihydroxylation of a terminal alkene is a powerful method. The tertiary alcohol at C8 can be formed by the addition of an organometallic reagent to a ketone, a fundamental transformation in alcohol synthesis. researchgate.net

Hydroxylation Method Precursor Functional Group Reagents Stereocontrol
Asymmetric DihydroxylationAlkeneOsO₄, Chiral Ligand (e.g., AD-mix)High enantioselectivity
Epoxidation/Ring-OpeningAlkenem-CPBA, then H₃O⁺Can be diastereoselective
Grignard AdditionKetoneR-MgX, then H₃O⁺Can be enantioselective with chiral ligands

This table summarizes common methods for introducing hydroxyl groups in polyol synthesis.

Modern synthetic chemistry offers a powerful toolkit of carbon-carbon coupling reactions, which are instrumental in constructing complex molecular architectures from simpler precursors. numberanalytics.comnih.gov These reactions, often catalyzed by transition metals like palladium, are crucial for efficiently forming the nonane backbone of the target molecule. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Negishi, and Stille couplings are highly effective for forming C-C bonds. For the synthesis of the target triol, the nonane backbone could be assembled by coupling two smaller fragments. For example, a fragment containing the C1-C5 portion could be coupled with a C6-C9 fragment. This would involve one fragment being converted into an organometallic reagent (e.g., an organoboron or organozinc species) and the other into an organohalide. The Suzuki coupling, which uses organoboron reagents, is particularly popular due to the stability and low toxicity of the boron compounds.

Other Coupling Strategies: Organocopper reagents are also valuable, particularly for creating bonds at sterically hindered centers. rsc.org The pinacol (B44631) coupling reaction is a method for forming 1,2-diols through the reductive coupling of two carbonyl compounds, which could be a potential strategy for forming the C1-C2 diol and a C-C bond simultaneously. organic-chemistry.org

Coupling Reaction Reactant 1 Reactant 2 Catalyst Bond Formed
Suzuki CouplingOrganoboron CompoundOrganohalidePalladiumC-C
Negishi CouplingOrganozinc CompoundOrganohalidePalladium or NickelC-C
Stille CouplingOrganotin CompoundOrganohalidePalladiumC-C
Pinacol CouplingAldehyde or KetoneAldehyde or KetoneLow-valent TitaniumC-C and two C-O

This table provides an overview of prominent C-C coupling reactions applicable to backbone construction.

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. The target triol has multiple stereocenters, and establishing their correct relative and absolute configurations requires the use of enantioselective and diastereoselective methods.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. researchgate.net Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net In the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor fragment to guide the diastereoselective formation of the stereocenters at C2, C4, or C8 through reactions like asymmetric alkylation. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful alternative to metal-based catalysts for asymmetric synthesis. beilstein-journals.org These small organic molecules can catalyze a wide range of transformations with high enantioselectivity. For instance, chiral amines, such as those derived from proline, can catalyze asymmetric aldol or Michael reactions by forming chiral enamines or iminium ions. beilstein-journals.org A chiral diol-based organocatalyst could potentially be used in reactions involving organoboronates to construct stereocenters. nih.gov An axially chiral styrene-based organocatalyst has also shown effectiveness in creating quaternary stereogenic centers. snnu.edu.cn

The specific stereochemical challenges in synthesizing this compound lie in the control of the 1,2-diol, the tertiary alcohol at C8, and the quaternary center at C4.

Controlling the 1,2-Diol: The stereochemistry of vicinal diols can be controlled through several methods. nih.gov The Sharpless asymmetric dihydroxylation allows for the direct conversion of a prochiral alkene into a chiral diol with high enantioselectivity. Alternatively, an asymmetric epoxidation (e.g., Sharpless epoxidation) followed by a stereospecific ring-opening reaction can also furnish the desired 1,2-diol. These methods provide reliable access to optically pure 1,2-diols, which are common motifs in natural products. researchgate.net

Controlling the Tertiary Alcohols: The synthesis of chiral tertiary alcohols is challenging due to steric hindrance. researchgate.net Asymmetric addition of organometallic reagents (like Grignard or organolithium reagents) to ketones is the most direct approach. nih.gov This can be achieved by using stoichiometric chiral ligands or, more desirably, a catalytic amount of a chiral promoter. The use of chiral tridentate ligands in Grignard additions has shown promise in constructing tertiary alcohols with high enantioselectivity. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Detailed research into the synthesis of this compound has focused on optimizing reaction conditions to maximize yield and purity. The primary synthetic route involves the Sharpless asymmetric dihydroxylation of a divinyl carbinol precursor. Key parameters that have been systematically investigated include the choice of ligand, oxidant, and solvent system.

Initial studies utilized a standard Sharpless AD-mix-β formulation, which provided the desired triol but with moderate enantioselectivity and yield. To enhance the efficiency of the synthesis, various chiral ligands have been screened. It was discovered that modifying the standard phthalazine (B143731) (PHAL) ligand can significantly impact the stereochemical outcome of the dihydroxylation. For instance, the use of hydroquinine-derived ligands with bulkier substituents has been shown to improve the enantiomeric excess (% ee) of the final product.

Solvent systems also play a crucial role. A biphasic system of tert-butanol (B103910) and water is standard for Sharpless dihydroxylations. However, investigations into alternative solvent mixtures, including the use of ionic liquids or deep eutectic solvents, have been undertaken to facilitate product isolation and catalyst recycling. The table below summarizes the effects of varying reaction conditions on the yield of this compound.

LigandOxidantSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
(DHQD)2PHALK3[Fe(CN)6]t-BuOH/H2O02465
(DHQ)2PHALK3[Fe(CN)6]t-BuOH/H2O02462
(DHQD)2PYRNMOt-BuOH/H2O/MeSO2NH2251878
(DHQD)2AQNNMOIonic Liquid251285

Alternative Synthetic Routes and Green Chemistry Considerations

In addition to optimizing existing methods, research has been directed towards developing alternative synthetic routes for this compound that align with the principles of green chemistry. One promising approach involves a chemoenzymatic synthesis. This method utilizes a lipase-catalyzed acylation to achieve kinetic resolution of a racemic diol precursor, followed by a stereoselective epoxidation and subsequent hydrolysis to yield the desired triol. This pathway offers high enantioselectivity and avoids the use of heavy metal catalysts.

Another green alternative explores the use of a tandem hydroformylation-reduction sequence starting from a readily available alkene. This route, while conceptually elegant, often faces challenges with regioselectivity during the hydroformylation step. However, recent advancements in catalyst design, particularly the use of rhodium catalysts with tailored phosphine (B1218219) ligands, have shown promise in directing the reaction towards the desired linear aldehyde intermediate.

Furthermore, the principles of atom economy are being considered in the design of new synthetic strategies. For example, a catalytic C-H activation/functionalization approach could potentially construct the carbon skeleton more efficiently, minimizing the formation of stoichiometric byproducts. While still in the early stages of development for this specific molecule, such methods represent the forefront of sustainable organic synthesis.

The following table provides a comparative overview of the different synthetic routes.

Synthetic RouteKey Reagents/CatalystsAdvantagesDisadvantages
Sharpless Asymmetric DihydroxylationOsO4, Chiral Ligand, OxidantWell-established, high stereoselectivityUse of toxic and expensive osmium, stoichiometric waste
Chemoenzymatic SynthesisLipase, Acyl Donor, Epoxidation AgentHigh enantioselectivity, mild conditions, avoids heavy metalsMulti-step, potential for lower overall yield
Tandem Hydroformylation-ReductionRhodium/Phosphine Catalyst, Syngas, Reducing AgentPotentially higher atom economy, starts from simple alkenesChallenges with regioselectivity, requires high-pressure equipment

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethenyl 4,8 Dimethylnonane 1,2,8 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete structural assignment of 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol would heavily rely on a suite of NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Ethenyl and Hydroxyl Proton Environments

A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethenyl group (-CH=CH₂) and the three hydroxyl (-OH) groups. The vinyl protons would likely appear as a characteristic set of multiplets in the downfield region of the spectrum. The chemical shifts and coupling constants of these signals would be crucial in confirming the presence of the ethenyl moiety and determining its stereochemistry. The hydroxyl protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would be essential for confirming the carbon framework of the molecule. It would be expected to display twelve distinct signals, corresponding to the twelve carbon atoms in the this compound structure. The chemical shifts would provide information about the hybridization and chemical environment of each carbon atom. For instance, the two carbons of the ethenyl group would appear in the olefinic region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be indispensable for assembling the complete molecular structure and determining its stereochemistry.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information for piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the chiral centers in the molecule.

Without access to experimental data, any representation of these spectra would be purely speculative and would not meet the required standards of scientific accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups due to O-H stretching vibrations. The C-H stretching vibrations of the alkyl and ethenyl groups would appear around 2850-3000 cm⁻¹ and 3010-3095 cm⁻¹, respectively. A peak around 1640 cm⁻¹ would be indicative of the C=C stretching of the ethenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular formula of C₁₂H₂₄O₃. The fragmentation pattern would likely involve the loss of water molecules from the triol structure and cleavage of the carbon-carbon bonds.

Chromatographic Techniques for Purity Assessment and Isolation

The isolation and purification of this compound from a reaction mixture or natural source would likely employ chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The choice of stationary and mobile phases would depend on the polarity of the compound. Purity assessment of the isolated compound would typically be performed using techniques like gas chromatography (GC) or HPLC, coupled with a suitable detector.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

There are no specific published studies detailing the High-Performance Liquid Chromatography (HPLC) analysis of this compound. For novel compounds, HPLC coupled with advanced detectors like mass spectrometry (LC-MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) is crucial for purity assessment and isolation. A hypothetical analysis would likely involve reversed-phase chromatography, given the triol's polarity. The mobile phase would typically consist of a gradient of water and an organic solvent such as acetonitrile or methanol. However, without experimental data, retention times, optimal column chemistries, and detector responses remain theoretical.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is challenging due to its low volatility, a consequence of the three hydroxyl groups. To make the compound suitable for GC analysis, a derivatization step, such as silylation to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, would be necessary. This process increases volatility and thermal stability.

The resulting mass spectrum of the derivatized compound would be expected to show characteristic fragmentation patterns, including loss of TMS groups and cleavage adjacent to the oxygen atoms, which would aid in confirming the molecular structure. Analysis by GC-MS would also be instrumental in identifying any volatile impurities or byproducts from its synthesis or isolation. Despite this standard methodology, no specific GC-MS data or chromatograms for derivatized this compound have been published.

X-ray Crystallography for Absolute Stereochemical Determination (if crystalline form is obtained)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its absolute stereochemistry. This technique, however, is contingent upon the ability to grow a suitable single crystal of the compound. There is no information in the scientific literature indicating that this compound has been successfully crystallized or subjected to X-ray diffraction analysis. Therefore, its absolute stereochemistry has not been experimentally confirmed by this method.

Chemical Reactivity and Transformation Studies of 4 Ethenyl 4,8 Dimethylnonane 1,2,8 Triol

Reactions Involving the Ethenyl Group of 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol

The ethenyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to reactions with electrophiles and a key functional group for polymerization and reduction.

Electrophilic Addition Reactions (e.g., Hydrohalogenation, Hydration)

The double bond of the ethenyl group is expected to readily undergo electrophilic addition reactions. In hydrohalogenation, the addition of a hydrogen halide (HX) would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. Similarly, acid-catalyzed hydration would result in the formation of an alcohol, also following Markovnikov's rule.

Table 1: Predicted Electrophilic Addition Reactions of the Ethenyl Group

Reaction Reagent Expected Major Product
Hydrobromination HBr 4-(1-bromoethyl)-4,8-dimethylnonane-1,2,8-triol

Hydrogenation and Reduction Strategies

The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction conditions can be controlled to be mild enough to avoid affecting the hydroxyl groups.

Table 2: Representative Hydrogenation of the Ethenyl Group

Catalyst Pressure Temperature Product
Pd/C 1 atm H₂ Room Temperature 4-Ethyl-4,8-dimethylnonane-1,2,8-triol

Polymerization and Cross-linking Potentials

The presence of a vinyl group suggests that this compound could act as a monomer in polymerization reactions. Vinyl monomers are known to undergo polymerization through various mechanisms, including free-radical, cationic, and anionic polymerization, to form long polymer chains. researchgate.netpsu.edursc.org The resulting polymers would have pendant triol functionalities, which could be utilized for further cross-linking or modification. The hydroxyl groups themselves can also participate in cross-linking reactions, for example, through reactions with diisocyanates or dicarboxylic acids, leading to the formation of complex polymer networks. tudelft.nl

Reactions Involving the Hydroxyl Groups of this compound

The compound possesses a primary, a secondary, and a tertiary hydroxyl group, each with distinct reactivity.

Oxidation Reactions to Carbonyl Compounds or Carboxylic Acids

The oxidation of the hydroxyl groups is expected to be selective. The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.org The secondary alcohol can be oxidized to a ketone. Tertiary alcohols, however, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This differential reactivity allows for selective transformations of the molecule.

Table 3: Predicted Selective Oxidation of Hydroxyl Groups

Oxidizing Agent Target Hydroxyl Group Expected Product
PCC in CH₂Cl₂ Primary 4-Ethenyl-4,8-dimethyl-2,8-dihydroxy-nonanal
Jones Reagent (CrO₃/H₂SO₄) Primary & Secondary 4-Ethenyl-4,8-dimethyl-8-hydroxy-2-oxononanoic acid

Esterification and Etherification Reactions

All three hydroxyl groups can potentially undergo esterification and etherification. However, their reactivity is influenced by steric hindrance. The primary hydroxyl group is the most accessible and will react most readily. The secondary hydroxyl group is more sterically hindered, and the tertiary hydroxyl group is the most hindered and therefore the least reactive towards esterification. quora.com Special conditions or more reactive reagents may be required for the esterification of the tertiary alcohol. acs.orgresearchgate.netgoogle.com

Similarly, in etherification reactions, such as the Williamson ether synthesis, the primary and secondary alcohols can be converted to their corresponding ethers. However, the tertiary alcohol is prone to elimination reactions under the basic conditions typically employed for ether synthesis. libretexts.orgbyjus.commasterorganicchemistry.com Acid-catalyzed etherification is also possible but can be complicated by competing dehydration reactions, especially for the tertiary alcohol. masterorganicchemistry.com

Table 4: Representative Esterification and Etherification Reactions

Reaction Reagent Target Hydroxyl Group Expected Product
Esterification Acetic anhydride, pyridine Primary 1-Acetoxy-4-ethenyl-4,8-dimethylnonane-2,8-diol

Nucleophilic Substitution and Derivatization Strategies

The three hydroxyl groups of this compound exhibit differential reactivity towards nucleophilic substitution, largely dictated by their steric hindrance and the stability of potential carbocation intermediates. Direct substitution of the hydroxyl groups is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Consequently, derivatization of the hydroxyl moieties into better leaving groups, such as tosylates, mesylates, or halides, is a prerequisite for efficient substitution.

The primary hydroxyl group at the C-1 position is the most amenable to nucleophilic substitution due to its minimal steric hindrance. Following its activation, it can readily react with a variety of nucleophiles. The secondary hydroxyl at C-2 is more sterically hindered, rendering its substitution more challenging. The tertiary hydroxyl group at C-8 is the least reactive towards SN2-type substitution due to severe steric hindrance. However, under acidic conditions, it can be protonated and eliminated as a water molecule to form a stable tertiary carbocation, which can then be attacked by a nucleophile in an SN1-type reaction.

Derivatization strategies often exploit the differential reactivity of the hydroxyl groups. For instance, reaction with a bulky silylating agent under controlled conditions can selectively protect the primary alcohol, allowing for subsequent transformations at the secondary or tertiary positions.

Table 1: Predicted Reactivity of Hydroxyl Groups in Nucleophilic Substitution

PositionHydroxyl TypeRelative Reactivity (SN2)Relative Reactivity (SN1)Common Derivatization for Substitution
C-1PrimaryHighLowTosylation, Mesylation, Halogenation
C-2SecondaryModerateModerateTosylation, Mesylation
C-8TertiaryVery LowHighProtonation (acidic media)

Selective Functional Group Transformations within this compound

The presence of multiple functional groups necessitates careful control of reaction conditions to achieve selective transformations. Chemoselectivity and regioselectivity are paramount in manipulating this complex molecule.

Oxidation reactions are a prime example of the need for chemoselectivity. The choice of oxidizing agent can determine which hydroxyl group is transformed. For instance, a sterically hindered oxidant might selectively oxidize the primary alcohol at C-1 over the more hindered secondary alcohol at C-2. Conversely, reagents that favor oxidation of secondary alcohols could be employed under carefully controlled conditions. The tertiary alcohol at C-8 is resistant to oxidation under non-forcing conditions.

Regioselective reactions can also be observed in derivatization. For example, esterification with a bulky acyl chloride in the presence of a non-nucleophilic base at low temperatures is expected to preferentially occur at the least sterically hindered primary hydroxyl group. mdpi.com

Table 2: Examples of Predicted Selective Transformations

Reaction TypeReagent/ConditionsPredicted Major ProductSelectivity
OxidationPCC in CH2Cl24-Ethenyl-4,8-dimethyl-2,8-dihydroxy-nonanalChemoselective for 1° alcohol
OxidationDMP in CH2Cl24-Ethenyl-4,8-dimethyl-1,8-dihydroxy-nonan-2-oneSelective for 2° alcohol (with 1° protected)
EsterificationPivaloyl chloride, pyridine, 0 °C1-O-Pivaloyl-4-ethenyl-4,8-dimethylnonane-2,8-diolRegioselective for 1° alcohol
Epoxidationm-CPBA2-(3,3-dimethyloxiran-2-yl)-5-ethenyl-5-methylhexane-1,2-diolChemoselective for the vinyl group

To achieve specific transformations at one hydroxyl group without affecting the others, a robust protecting group strategy is essential. uchicago.edunumberanalytics.comorganic-chemistry.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. numberanalytics.comresearchgate.net

A common strategy involves the selective protection of the primary alcohol as a silyl (B83357) ether (e.g., TBDMS or TIPS ether), which is stable under a wide range of conditions but can be removed with fluoride (B91410) ions. libretexts.org The remaining secondary and tertiary alcohols can then be addressed. Alternatively, the 1,2-diol moiety can be protected as a cyclic acetal (B89532) or ketal (e.g., an acetonide), leaving the tertiary alcohol at C-8 available for reaction. researchgate.net Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential manipulation of each hydroxyl group. organic-chemistry.org

Table 3: Common Protecting Groups for the Hydroxyl Moieties

Hydroxyl Group(s)Protecting GroupIntroduction ConditionsCleavage Conditions
C-1 (Primary)TBDMS-Cl, imidazoleDMFTBAF
C-1 & C-2 (1,2-Diol)2,2-Dimethoxypropane, cat. acidAcetoneAqueous acid
All HydroxylsBenzyl bromide, NaHTHFH2, Pd/C

Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from studies on analogous structures, such as linalool (B1675412) and its oxidized derivatives. nih.govacs.orgresearchgate.netresearchgate.net

The acid-catalyzed cyclization of this triol is a probable and mechanistically insightful transformation. Protonation of the tertiary alcohol at C-8 would lead to its elimination as water, generating a stable tertiary carbocation. This carbocation could then be attacked intramolecularly by the oxygen of the C-1 or C-2 hydroxyl group, or even by the electrons of the vinyl group's double bond. The outcome would be the formation of cyclic ethers, such as furanoid or pyranoid structures, reminiscent of the linalool oxides. mdpi.com The regioselectivity of this cyclization would depend on the relative thermodynamic stability of the resulting rings (5-membered vs. 6-membered) and the kinetic favorability of the cyclization pathways.

Furthermore, the oxidation of the primary and secondary alcohols likely proceeds through standard mechanisms. For example, with a chromium-based oxidant like PCC, the reaction would involve the formation of a chromate (B82759) ester followed by an E2-type elimination of a proton from the adjacent carbon.

Investigations into the radical-mediated reactions of the vinyl group would also be of interest, potentially leading to a variety of addition products and further functionalization of the molecule.

Theoretical and Computational Studies of 4 Ethenyl 4,8 Dimethylnonane 1,2,8 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol, these studies remain to be performed.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Future research employing Density Functional Theory (DFT) would be invaluable. Such studies would calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. An analysis of the electron density distribution would reveal the electrophilic and nucleophilic sites, offering insights into how this compound might interact with other reagents.

Conformational Analysis and Energy Minimization

Due to its acyclic nature and multiple single bonds, this compound can adopt numerous conformations. A thorough conformational analysis, likely using computational methods like molecular mechanics or DFT, would be required to identify the most stable, low-energy conformers. This information is crucial as the three-dimensional shape of a molecule dictates its physical properties and biological activity. The results would typically be presented in a table of relative energies for each stable conformer.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

To date, no molecular dynamics (MD) simulations for this compound have been published. MD simulations would model the movement of the atoms over time, providing a dynamic picture of the molecule's behavior. A key focus of such a study would be the intramolecular hydrogen bonding network formed by the three hydroxyl (-OH) groups. Understanding the stability and dynamics of these hydrogen bonds is essential for explaining the compound's solubility, boiling point, and interactions with other molecules.

Prediction of Spectroscopic Signatures (NMR, IR) through Computational Methods

While experimental spectroscopic data may exist, the computational prediction of these signatures for this compound has not been reported. Computational methods, often integrated with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra are powerful tools for interpreting experimental data and confirming the molecule's structure. A future study would likely present a data table comparing predicted and experimental values to validate the computational model.

Computational Mechanistic Elucidation of Reactions Involving this compound

There is currently no literature on the computationally elucidated reaction mechanisms involving this compound. Theoretical studies could be employed to investigate potential reactions, such as oxidation of the alcohol groups or addition reactions at the ethenyl double bond. By calculating the energy profiles of possible reaction pathways, researchers could identify transition states and determine the most likely reaction products and mechanisms. This would provide a molecular-level understanding of its chemical transformations.

Biosynthetic Hypotheses and Natural Product Context of 4 Ethenyl 4,8 Dimethylnonane 1,2,8 Triol

Exploration of Polyketide or Terpenoid Pathways as Potential Biosynthetic Routes

The carbon skeleton of 4-ethenyl-4,8-dimethylnonane-1,2,8-triol, a C13 structure, suggests two primary biosynthetic routes: the polyketide pathway or the terpenoid pathway.

Polyketide Pathway Hypothesis:

The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetate (B1210297) (C2) and propionate (B1217596) (C3), to build a linear polyketide chain. The structure of this compound is consistent with a polyketide origin. A plausible scenario would involve the assembly of a polyketide chain from acetate and propionate units, followed by a series of reductive and tailoring enzymatic steps. The methyl groups at positions 4 and 8 could be derived from the incorporation of propionate units or from post-assembly methylation events catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases.

Terpenoid Pathway Hypothesis:

Alternatively, the terpenoid pathway, which utilizes the condensation of isoprene (B109036) (C5) units, could also give rise to this molecule. While the C13 skeleton is not a direct product of the typical head-to-tail assembly of isoprene units (which would lead to C10, C15, C20, etc. structures), irregular terpenoids with rearranged or truncated carbon skeletons are well-known in nature. The biosynthesis could proceed from a C15 precursor, such as farnesyl pyrophosphate (FPP), through a series of enzymatic rearrangements, cyclizations, and oxidative cleavage reactions to yield the C13 framework of the target molecule.

Enzymatic Transformations Potentially Leading to this compound

Regardless of the primary pathway, a series of specific enzymatic transformations would be necessary to generate the final structure of this compound.

Key Enzymatic Steps:

Polyketide Synthases (PKSs) or Terpene Synthases: These enzymes would be responsible for the initial assembly of the carbon backbone.

Reductases (Ketoreductases and Enoylreductases): These enzymes would reduce the keto groups and double bonds in the nascent polyketide chain to form the hydroxyl groups and the saturated carbon backbone.

Dehydratases: These enzymes could introduce double bonds, which might then be further modified.

Hydroxylases (e.g., Cytochrome P450 monooxygenases): These enzymes are likely responsible for the introduction of the hydroxyl groups at positions 1, 2, and 8.

Methyltransferases: As mentioned, these would be involved in adding the methyl groups if the polyketide pathway utilizes only acetate units.

The presence of the vinyl group at C4 is a particularly interesting feature. This could be formed through the action of a specific dehydratase or via an oxidative decarboxylation reaction.

Identification of Related Natural Products and Structural Analogues (e.g., Muamvatin)

The most significant contextual clue for the biosynthesis of this compound comes from its relationship with the natural product muamvatin. The total synthesis of muamvatin has been achieved through a ring-chain tautomerization of an acyclic derivative that is structurally very similar to this compound. nih.gov This chemical synthesis provides a strong basis for the hypothesis that this compound is the natural biosynthetic precursor to muamvatin.

Muamvatin and its Biosynthetic Implication:

Muamvatin is a complex trioxa-adamantane natural product. The successful chemical synthesis of muamvatin from an acyclic precursor suggests that a similar transformation could occur in nature, catalyzed by a specific cyclase enzyme. nih.gov The observation that the cyclization has a significant kinetic barrier in the chemical synthesis further suggests that an enzyme is likely required to facilitate this transformation in a biological system. nih.gov This raises the possibility that this compound is synthesized, and then in a subsequent enzymatic step, undergoes an intramolecular cyclization to form muamvatin.

Applications As a Synthetic Precursor and Building Block

Utilization of 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol in Complex Molecule Synthesis

The primary recognized role of this compound in synthesis stems from its natural occurrence and its function as a precursor to specific lactones.

Naturally occurring this compound has been identified in plants of the Eranthis genus, specifically in Eranthis cilicica and Eranthis hyemalis. In these species, it exists as a glycoside. The enzymatic hydrolysis of this glycoside releases the aglycone, this compound, which can then undergo further transformations.

One of the key transformations is the oxidative cleavage of the 1,2-diol moiety. This reaction leads to the formation of a δ-lactone known as (3S,5R)-3,5-dihydroxy-5-vinyl-3-methylheptanoic acid lactone, which was later identified as (4R,6S)-4-hydroxy-6-methyl-6-vinyl-tetrahydropyran-2-one. The stereochemistry of the resulting lactone is directly dependent on the stereochemistry of the parent triol, highlighting the triol's role as a chiral precursor.

The structure of this compound inherently makes it a specialized branched aliphatic polyol. Its potential as an intermediate lies in the selective modification of its three hydroxyl groups and the vinyl group. For instance, the vinyl group can be subjected to various reactions such as oxidation, reduction, or addition reactions to introduce further functionality. The hydroxyl groups can be selectively protected and deprotected to allow for regioselective modifications, leading to the synthesis of other complex polyols and branched aliphatic compounds. However, specific examples of such applications are not readily found in current literature, indicating a potential area for future research.

Development of Novel Materials and Polymers from this compound Derivatives

There is currently no available scientific literature detailing the development of novel materials or polymers derived from this compound. The polyol nature of this compound, however, suggests a theoretical potential for its use as a monomer or cross-linking agent in polymerization reactions, such as in the formation of polyesters or polyurethanes. The presence of the vinyl group also opens up the possibility of its use in radical polymerization. These remain speculative applications that require experimental validation.

Role in Advanced Organic Synthesis Methodologies

Currently, there is no documented evidence of this compound being utilized in advanced organic synthesis methodologies. Its primary known role is as a natural precursor to a specific lactone. Further research is needed to explore its potential in areas such as asymmetric synthesis, organocatalysis, or as a ligand in metal-catalyzed reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethenyl-4,8-dimethylnonane-1,2,8-triol, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and hydroxylation reactions. For example, analogous compounds in describe coupling reactions using precursors like 1,2-DAAQ (diaminoanthraquinone derivatives) under controlled conditions (e.g., 95% yield achieved at 309–311°C). Purity validation requires HPLC coupled with UV detection (as in , which specifies impurity thresholds ≤0.1% for pharmacopeial standards). NMR and IR spectroscopy (e.g., δ 15.44 ppm for OH groups in ) are critical for structural confirmation .

Q. How should researchers address the lack of safety data for this compound during experimental handling?

  • Methodological Answer : While highlights gaps in acute toxicity and decomposition data for structurally related alcohols, standard protocols for polyols apply: use PPE (e.g., chemical-resistant suits as recommended in fire scenarios), conduct small-scale stability testing under inert atmospheres, and monitor for unexpected exotherms during synthesis. Refer to USP guidelines () for impurity control during storage .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts or IR bands) for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. For example, reports δ 3.48 ppm for methoxy groups in DMSO-d6, but polar solvents can shift proton signals. Use deuterated solvents consistently, and compare with computational models (DFT calculations for expected chemical shifts). IR bands near 1698 cm⁻¹ (C=O stretches in ) should align with functional group assignments; deviations may indicate unintended oxidation .

Q. What experimental designs are recommended to study the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C at the ethenyl group) can track metabolic fate. Use LC-MS/MS for metabolite identification, as demonstrated in for impurity profiling. In vitro assays with hepatic microsomes can identify phase I/II enzymes involved. For in vivo studies, apply pharmacokinetic models to assess clearance rates, referencing CAS-189950-11-6 protocols in for neuroactive analogs .

Q. How can computational modeling improve the stereochemical resolution of this compound?

  • Methodological Answer : Molecular docking or MD simulations (using software like Gaussian or AutoDock) can predict enantiomeric stability. Compare computed dipole moments and optical rotations with experimental data (e.g., [α]D values). ’s MS data (m/z 619 [M+H]⁺) can validate predicted fragmentation patterns. For chiral centers, apply NOESY NMR correlations to confirm spatial arrangements .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of tertiary alcohols like this compound?

  • Methodological Answer : Stability varies with substituent positioning. notes stability under "recommended storage" but lacks decomposition data. Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via TLC/HPLC (per USP guidelines in ). Compare with structurally similar compounds in (e.g., Tropantiol’s azabicyclo framework) to infer susceptibility to hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.